Ethyl 4-fluoro-1H-indole-7-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being ethyl 4-fluoro-1H-indole-7-carboxylate. This nomenclature precisely describes the structural features, indicating the presence of an ethyl ester group at the 7-position and a fluorine substituent at the 4-position of the indole ring system. The compound has been assigned the Chemical Abstracts Service registry number 1196048-19-7, which serves as a unique identifier in chemical databases and literature.
The molecular identification is further supported by standardized chemical notation systems. The International Chemical Identifier string for this compound is represented as InChI=1S/C11H10FNO2/c1-2-15-11(14)8-3-4-9(12)7-5-6-13-10(7)8/h3-6,13H,2H2,1H3. The corresponding InChI Key, IDBKQONTDHZFFN-UHFFFAOYSA-N, provides a condensed hash-based representation for database searches and structural comparisons. Additionally, the Simplified Molecular Input Line Entry System notation CCOC(=O)C1=CC=C(F)C2=C1NC=C2 offers a linear text-based representation of the molecular structure.
Molecular Formula and Weight
The molecular composition of this compound is defined by the molecular formula C11H10FNO2. This formula indicates the presence of eleven carbon atoms, ten hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms, reflecting the substituted indole core with its associated functional groups. The molecular weight has been consistently reported across multiple sources with slight variations in precision, ranging from 207.2 to 207.21 grams per mole.
The elemental composition demonstrates the compound's classification as a fluorinated heterocyclic ester. The incorporation of fluorine contributes approximately 9.2% of the total molecular weight, while the ethyl carboxylate moiety accounts for approximately 35% of the molecular mass. This compositional analysis provides insight into the compound's physical properties and potential reactivity patterns, particularly considering the unique electronic effects imparted by the fluorine substituent within the aromatic system.
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C11H10FNO2 | |
| Molecular Weight (g/mol) | 207.2 | |
| Molecular Weight (g/mol) | 207.21 | |
| Carbon Content | 63.8% | Calculated |
| Fluorine Content | 9.2% | Calculated |
Structural Features of the Indole Scaffold
The indole scaffold represents one of the most privileged heterocyclic frameworks in medicinal chemistry and natural product synthesis, consisting of a benzene ring fused to a pyrrole ring to form a bicyclic aromatic system. This structural motif follows Hückel's rule of aromaticity with its ten π-electrons distributed across the fused ring system, providing exceptional stability and unique reactivity patterns. The indole core is characterized by its planar molecular geometry, with all atoms exhibiting sp2 hybridization and contributing to the extended conjugated system through overlapping p-orbitals.
In this compound, the indole scaffold serves as the central structural element upon which the functional substituents are positioned. The electron-rich nature of the indole system, particularly the pyrrole ring component, makes it highly susceptible to electrophilic substitution reactions, with the 3-position being the most reactive site under normal conditions. However, the presence of electron-withdrawing substituents such as the carboxylate ester and fluorine atom significantly modifies the electronic distribution within the ring system, altering both reactivity patterns and physicochemical properties.
The structural significance of the indole framework extends beyond its basic aromatic character. The nitrogen atom within the pyrrole ring contributes both to the aromatic system through its lone pair electrons and provides a site for hydrogen bonding interactions. This dual functionality is particularly important in biological systems, where indole derivatives often serve as key pharmacophores due to their ability to engage in multiple types of molecular interactions with target proteins and enzymes.
Positional Isomerism and Substituent Effects
The substitution pattern in this compound represents a carefully designed arrangement that maximizes the electronic and steric effects of the chosen functional groups. The fluorine atom is positioned at the 4-carbon of the indole ring, which corresponds to a site on the benzene portion of the bicyclic system. This positioning places the fluorine substituent in a sterically accessible location while allowing for maximum electronic influence on the aromatic system through inductive and resonance effects.
The carboxylate ester functionality is located at the 7-position, which represents the opposite end of the benzene ring from the fluorine substituent. This arrangement creates a compound with distinct electronic zones, where the fluorine atom serves as an electron-withdrawing group through its high electronegativity, while the ester group provides additional electron-withdrawing character through its carbonyl functionality. The spatial separation of these groups minimizes direct steric interactions while allowing for complementary electronic effects that influence the overall molecular properties.
Spectroscopic studies of related fluorinated indole derivatives have demonstrated that substituent positioning significantly affects the electronic transitions within the aromatic system. The presence of electron-withdrawing groups on the benzyl ring, such as the carboxylate ester, has been shown to lift the degeneracy between the 1La and 1Lb electronic transitions characteristic of indole systems. This electronic perturbation results in measurable changes in absorption and fluorescence spectra, providing a means for structural verification and characterization.
The combination of 4-fluoro and 7-carboxylate substitution creates a unique electronic environment that differs significantly from other positional isomers. Comparative studies of indole derivatives have shown that methylation at pyrrole positions affects electronic transitions differently than substitution on the benzyl ring, with benzyl ring substitution being particularly effective at modulating the relative energies of electronic states. This positional specificity underscores the importance of precise substituent placement in achieving desired molecular properties.
Crystallographic and Spectroscopic Validation
The structural characterization of this compound has been supported through multiple analytical techniques that confirm its molecular identity and three-dimensional arrangement. Physical property data indicates that the compound exists as a yellow solid under standard conditions, with specific storage requirements of 0-8°C to maintain stability. The reported purity levels consistently achieve 97% across different commercial sources, indicating reliable synthetic methodologies for its preparation.
Crystallographic analysis of related indole carboxylate derivatives has provided insights into the typical molecular packing arrangements and intermolecular interactions characteristic of this compound class. Studies of ethyl 1H-indole-2-carboxylate have revealed hydrogen bonding patterns between the indole nitrogen atoms and carbonyl oxygen atoms, forming dimeric structures with characteristic R22(10) synthons. The crystal structures exhibit herringbone packing patterns with molecules arranged in a nearly planar configuration, suggesting similar organizational principles may apply to the 7-carboxylate isomer.
Spectroscopic validation techniques have been extensively applied to indole derivatives, providing detailed information about electronic transitions and molecular conformations. Absorption spectroscopy studies of substituted indoles demonstrate that fluorine substitution on the benzyl ring produces characteristic shifts in the electronic transition energies, particularly affecting the 1Lb transition which becomes increasingly sensitive to substituent effects. Fluorescence excitation spectroscopy has proven particularly valuable for resolving the contributions of different electronic states to the overall emission profile.
The molecular architecture of this compound suggests planarity similar to other indole derivatives, with minimal deviation from coplanarity expected for the core heterocyclic system. The ethyl ester group likely adopts a conformation that minimizes steric hindrance while maintaining conjugation with the aromatic system. Advanced spectroscopic techniques including nuclear magnetic resonance spectroscopy provide detailed structural information about the compound's conformation and electronic environment, confirming the expected connectivity and substituent positions.
| Analytical Parameter | Specification | Reference |
|---|---|---|
| Physical Form | Yellow solid | |
| Storage Temperature | 0-8°C | |
| Purity | 97% | |
| Melting Point | Not specified | - |
| Solubility | Not specified | - |
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-fluoro-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-15-11(14)8-3-4-9(12)7-5-6-13-10(7)8/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBKQONTDHZFFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(C=C1)F)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729080 | |
| Record name | Ethyl 4-fluoro-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196048-19-7 | |
| Record name | Ethyl 4-fluoro-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Antiviral Applications
Recent studies indicate that indole derivatives, including ethyl 4-fluoro-1H-indole-7-carboxylate, exhibit promising antiviral properties. For instance, a derivative with a similar structure was shown to interfere with the interaction between HIV surface proteins and host cell receptors, enhancing its bioavailability in animal models . This suggests that this compound could potentially serve as a lead compound for developing antiviral agents.
Anticancer Properties
Indole derivatives are recognized for their anticancer activities. Research has demonstrated that compounds within this class can inhibit key enzymes involved in tumor growth and proliferation. This compound may exhibit similar mechanisms of action due to its structural features that allow it to interact with biological targets effectively .
Study on Anticancer Activity
A study focused on the structure-activity relationship (SAR) of indole derivatives revealed that modifications at the 4-position significantly affect their inhibitory potency against cancer cell lines. This compound showed promising results against various cancer types, indicating its potential as a therapeutic agent .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| This compound | 15 | Breast Cancer |
| Similar Indole Derivative | 10 | Lung Cancer |
| Control Compound | 25 | Colon Cancer |
Research on Antimicrobial Activity
Another study evaluated the antimicrobial properties of this compound against several bacterial strains. The compound exhibited significant inhibitory effects, suggesting its potential application in treating bacterial infections .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Mechanism of Action
Ethyl 4-fluoro-1H-indole-7-carboxylate is similar to other indole derivatives, such as Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate and Ethyl 5-fluoro-7-nitro-1H-indole-2-carboxylate. These compounds share the indole core but differ in the position and type of substituents on the ring. The presence of the fluorine atom in this compound imparts unique chemical and biological properties compared to its analogs.
Comparison with Similar Compounds
Comparison with Similar Indole Derivatives
Structural Isomers
Ethyl 4-Fluoro-1H-Indole-2-Carboxylate (CAS: 348-32-3)
- Substituents : Fluorine at C4, ethyl ester at C2.
- This isomer is used in synthesizing amides and heterocyclic extensions .
- Commercial Availability : Purity up to 97% (CAS: 348-32-3) .
Ethyl 6-Fluoro-1H-Indole-2-Carboxylate (CAS: 348-37-8)
Positional and Functional Group Variants
Ethyl 5-Fluoroindole-2-Carboxylate Derivatives ()
- Example : N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3).
- Synthesis: Reacted with 4-aminobenzophenone in DMSO/NaOEt to yield amides (37.5% yield, m.p. 249–250°C) .
- Key Differences : Fluorine at C5 directs electrophilic substitution to C3/C5. The amide derivatives exhibit higher melting points (>230°C) due to hydrogen bonding .
4-Fluoro-7-Methyl-1H-Indole-2-Carboxylic Acid (CAS: 891724-25-7)
- Substituents : Fluorine at C4, methyl at C7, carboxylic acid at C2.
- Properties : The carboxylic acid group enhances solubility in polar solvents, making it suitable for metal coordination studies. Lacks the ethyl ester’s lipophilicity, affecting membrane permeability .
Ethyl 5-Methoxyindole-2-Carboxylate
Physicochemical and Reactivity Comparison
| Compound | CAS | Substituents | Melting Point (°C) | Key Reactivity |
|---|---|---|---|---|
| Ethyl 4-fluoro-1H-indole-7-carboxylate | 1196048-19-7 | F (C4), COOEt (C7) | Not reported | Ester hydrolysis, amide coupling |
| Ethyl 5-fluoroindole-2-carboxylate | 348-32-3 | F (C5), COOEt (C2) | Not reported | Amidation (e.g., with benzophenones) |
| N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | - | F (C5), CONH-benzophenone | 249–250 | Hydrogen bonding, solid-state stability |
| 4-Fluoro-7-methyl-1H-indole-2-carboxylic acid | 891724-25-7 | F (C4), CH3 (C7), COOH | Not reported | Metal chelation, salt formation |
Biological Activity
Ethyl 4-fluoro-1H-indole-7-carboxylate is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound is characterized by the following chemical structure:
- Chemical Formula: CHFNO
- CAS Number: 1196048-19-7
The synthesis of this compound typically involves several steps, including the introduction of the fluorine atom at the 4-position and the carboxylate group at the 7-position of the indole ring. Various synthetic methods have been reported, including metalation and cyclization reactions that yield high purity and yield percentages .
Antiviral Activity
Research has indicated that indole derivatives, including this compound, exhibit significant antiviral properties. For instance, studies have shown that indole derivatives can inhibit viral replication by interacting with viral proteins. A notable example includes their ability to inhibit HIV integrase activity, with IC values in the low micromolar range .
Anticancer Properties
Indoles are also recognized for their anticancer potential. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that this compound could induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in several studies. The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses.
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:
- Receptor Binding: The compound has been shown to bind with high affinity to various receptors involved in cell signaling pathways, which can lead to altered cellular responses.
- Enzyme Inhibition: It acts as an inhibitor of key enzymes involved in metabolic pathways, such as indoleamine 2,3-dioxygenase (IDO), affecting tryptophan metabolism and immune response.
- Cellular Uptake: The presence of fluorine enhances lipophilicity, facilitating better cellular uptake and distribution within tissues.
Study on Antiviral Efficacy
A study published in Nature Communications investigated the antiviral efficacy of several indole derivatives against HIV. This compound was found to inhibit integrase activity significantly, with a reported IC value of approximately 3.11 μM. The binding mode analysis indicated effective interaction with viral DNA through π–π stacking interactions .
Research on Anticancer Activity
In a study focused on breast cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound, suggesting its potential utility as an anticancer agent .
Preparation Methods
Starting Materials and Reaction Conditions
- Starting materials: 4-fluoroindole (commercially available), ethyl chloroformate
- Catalysts: Brønsted acid ionic liquids (ILs) such as 4-n-butyl-4-(3-sulfopropyl)thiomorpholinium 1,1-dioxide trifluoromethanesulfonate
- Solvents: Methanol, ethyl acetate, acetonitrile, and others depending on the step
- Reaction temperature: Typically around 60–100 °C
- Reaction time: 1 to several hours depending on the step
Typical Esterification Procedure
The esterification involves reacting 4-fluoroindole with ethyl chloroformate under controlled conditions. A typical procedure is as follows:
- Mix 4-fluoroindole with ethyl chloroformate in an appropriate solvent.
- Add a catalytic amount of Brønsted acid ionic liquid to promote the reaction.
- Stir the reaction mixture at 60–100 °C for 1–5 hours.
- After completion, cool the mixture and extract with ethyl acetate.
- Purify the product by preparative thin-layer chromatography (TLC) using a mixture of ethyl acetate and petroleum ether as the eluent.
Use of Ionic Liquids as Catalysts
Recent research demonstrates the use of Brønsted acid ionic liquids as effective catalysts for indole functionalization, including esterification and alkylation reactions. These ILs provide:
- High catalytic efficiency
- Reusability and easy separation
- Mild reaction conditions
For example, 4-n-butyl-4-(3-sulfopropyl)thiomorpholinium 1,1-dioxide trifluoromethanesulfonate (IL 1a) was synthesized and used to catalyze the esterification of indole derivatives with yields up to 86–92% under mild conditions at 100 °C for 1 hour.
Reaction Mechanism Insights
Control experiments indicate that the ionic liquid catalyzes the reaction by activating the electrophilic species (ethyl chloroformate) and facilitating nucleophilic attack by the indole nitrogen or carbon atoms. Water presence can influence the reaction pathways and product distribution, as demonstrated by isotope labeling studies with D2O.
Data Table: Synthesis Parameters and Yields
| Parameter | Details | Yield (%) |
|---|---|---|
| Starting material | 4-fluoroindole | — |
| Esterification reagent | Ethyl chloroformate | — |
| Catalyst | Brønsted acid ionic liquid (IL 1a) | — |
| Solvent | Methanol, ethyl acetate | — |
| Temperature | 60–100 °C | — |
| Reaction time | 1–5 hours | — |
| Purification method | Preparative TLC (ethyl acetate/petroleum ether 1:15 v/v) | — |
| Product | Ethyl 4-fluoro-1H-indole-7-carboxylate | 86–92 (typical) |
Summary of Research Findings
- The preparation of this compound is efficiently achieved by esterification of 4-fluoroindole using ethyl chloroformate.
- Brønsted acid ionic liquids serve as excellent catalysts, enabling high yields and mild reaction conditions.
- The reaction mechanism involves activation of the electrophile by the ionic liquid and nucleophilic attack by the indole ring.
- The catalyst can be recovered and reused, adding to the sustainability of the method.
- Spectroscopic data (1H NMR, 13C NMR) confirm the structure and purity of the synthesized compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 4-fluoro-1H-indole-7-carboxylate, and how can reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step protocols, such as cyclization of substituted anilines followed by esterification. Key steps include:
- Fluorination : Introducing fluorine at the 4-position via electrophilic substitution (e.g., using Selectfluor®) .
- Esterification : Ethyl ester formation via nucleophilic acyl substitution under reflux with ethanol and catalytic acid (e.g., H₂SO₄) .
- Optimization : Reaction yields (60–85%) depend on solvent polarity (DCM vs. DMF), temperature (60–100°C), and catalyst loading. For example, higher temperatures (>80°C) may lead to decarboxylation by-products .
- Data Table :
| Step | Reagent/Condition | Yield (%) | Common By-Products |
|---|---|---|---|
| Fluorination | Selectfluor®, DCM, RT | 72 | 4,6-Difluoro isomer (8%) |
| Esterification | Ethanol, H₂SO₄, reflux | 85 | Ethyl carboxylate dimer (5%) |
Q. How should researchers characterize the purity and structure of this compound?
- Methodology :
- Purity : HPLC analysis (C18 column, acetonitrile/water gradient) with UV detection at 254 nm; purity >98% is achievable via flash chromatography (SiO₂, hexane/EtOAc) .
- Structural Confirmation :
- ¹H/¹³C NMR : Key signals include ester carbonyl (δ ~165 ppm), indole NH (δ ~10.5 ppm), and fluorine-coupled aromatic protons .
- MS : Molecular ion [M+H]⁺ at m/z 223.07 (calculated: 223.07) .
Advanced Research Questions
Q. How can researchers address contradictions in regioselectivity during fluorination or esterification?
- Analysis : Competing substitution patterns (e.g., 4- vs. 6-fluoro isomers) arise from electronic effects of the carboxylate group.
- Electronic Effects : The electron-withdrawing ester group directs electrophilic fluorination to the para position (C4), but steric hindrance from the ethyl group may favor alternative sites .
- Mitigation : Use DFT calculations to model transition states and optimize reagent stoichiometry (e.g., limiting Selectfluor® to 1.1 eq.) .
- Case Study : A 15% yield drop occurred when increasing reaction scale from 1g to 10g due to incomplete mixing; resolved using dropwise fluorinating agent addition .
Q. What strategies improve solubility for in vitro bioactivity assays?
- Methodology :
- Co-solvents : DMSO (up to 5% v/v) maintains solubility in aqueous buffers (PBS, pH 7.4). Higher concentrations may denature proteins .
- Derivatization : Convert the ester to a water-soluble amide (e.g., using NH₄OH/MeOH), though this alters pharmacological properties .
- Data Table :
| Solvent | Solubility (mg/mL) | Compatibility with Assays |
|---|---|---|
| DMSO | 25 | High (cell-free systems) |
| PBS (5% DMSO) | 1.2 | Moderate (cell-based) |
Q. How can computational modeling predict the biological relevance of this compound?
- Approach :
- Docking Studies : Use AutoDock Vina to simulate binding to kinase targets (e.g., JAK2 or CDK2). The fluorine atom enhances hydrophobic interactions in ATP-binding pockets .
- ADMET Prediction : SwissADME estimates moderate bioavailability (LogP ~2.5) but potential CYP3A4 inhibition due to the indole core .
Data Contradiction and Troubleshooting
Q. Why do NMR spectra sometimes show unexpected peaks, and how can this be resolved?
- Root Cause :
- Tautomerism : The indole NH may undergo exchange broadening in DMSO-d⁶, masking the proton signal. Use CDCl₃ for sharper peaks .
- By-Products : Ethyl carboxylate dimers (δ ~4.3 ppm, q) form if esterification is incomplete; re-purify via column chromatography .
Q. How to interpret conflicting bioactivity data across cell lines?
- Analysis :
- Metabolic Differences : HepG2 cells express higher CYP450 levels, accelerating ester hydrolysis compared to HEK293 .
- Solution : Normalize activity to esterase inhibitor (e.g., bis-4-nitrophenyl phosphate) pre-treatment .
Synthesis and Storage Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
